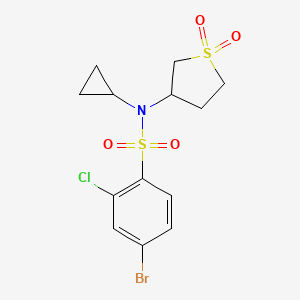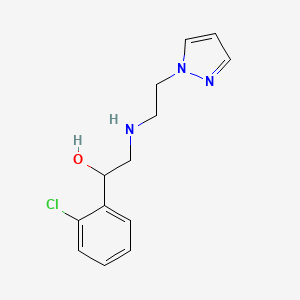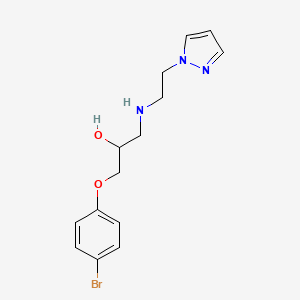
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide, also known as BCS-1, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of sulfonamide compounds, which are known for their therapeutic properties.
Mécanisme D'action
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is believed to exert its effects through the inhibition of certain enzymes, which are involved in various biochemical processes. For example, carbonic anhydrase is an enzyme that plays a critical role in the regulation of acid-base balance in the body, while acetylcholinesterase is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the alteration of cellular signaling pathways. These effects may have implications for the treatment of various diseases, including neurological disorders and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide in lab experiments is its potent inhibitory activity against certain enzymes, which can be useful for studying their role in various biological processes. However, one limitation of using 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide, including the development of more potent and selective inhibitors of specific enzymes, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide in various experimental settings.
Méthodes De Synthèse
The synthesis of 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with cyclopropylamine in the presence of a base. The resulting product is then treated with 1,1-dioxothiolane-3-thiol to obtain 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide in high yield and purity.
Applications De Recherche Scientifique
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide has been studied for its potential use in various scientific research applications, including as a tool for studying the role of sulfonamide compounds in biological systems. It has been reported to exhibit potent inhibitory activity against certain enzymes, including carbonic anhydrase and acetylcholinesterase.
Propriétés
IUPAC Name |
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO4S2/c14-9-1-4-13(12(15)7-9)22(19,20)16(10-2-3-10)11-5-6-21(17,18)8-11/h1,4,7,10-11H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZPJZUKYWCSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCS(=O)(=O)C2)S(=O)(=O)C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)

![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)


![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)